molecular formula C12H12N2O2 B1298676 3-(2-phenyl-1H-imidazol-1-yl)propanoic acid CAS No. 53660-14-3

3-(2-phenyl-1H-imidazol-1-yl)propanoic acid

Cat. No.: B1298676
CAS No.: 53660-14-3
M. Wt: 216.24 g/mol
InChI Key: ROVVEEAFNMULBJ-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 12.4 (s, 1H, COOH)
  • δ 8.2 (s, 1H, imidazole H4)
  • δ 7.8–7.3 (m, 5H, phenyl)
  • δ 4.3 (t, J=6.8 Hz, 2H, N–CH₂)
  • δ 2.7 (t, J=6.8 Hz, 2H, CH₂–COOH)

¹³C NMR (100 MHz, DMSO-d₆) :

  • δ 172.1

Properties

IUPAC Name

3-(2-phenylimidazol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c15-11(16)6-8-14-9-7-13-12(14)10-4-2-1-3-5-10/h1-5,7,9H,6,8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROVVEEAFNMULBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CN2CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60349386
Record name 3-(2-Phenyl-1H-imidazol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53660-14-3
Record name 3-(2-Phenyl-1H-imidazol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Imidazole Functionalization

Detailed Preparation Methods

Several methods have been reported for synthesizing this compound. Below are some notable approaches:

Method A: Electrophilic Substitution

This method involves the following steps:

  • Formation of Imidazole : An imidazole precursor is reacted with a suitable electrophile (e.g., phenyl halide) in the presence of a base to introduce the phenyl group.

  • Carboxylic Acid Introduction : The resulting imidazole derivative undergoes a reaction with a propanoic acid derivative, typically utilizing coupling agents like EDC (N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide) to facilitate the formation of the carboxylic acid moiety.

Method B: One-Pot Synthesis

A more efficient one-pot synthesis can be employed, which simplifies the process:

  • Reagents : A combination of an imidazole derivative, a phenyl source, and a propanoic acid derivative are mixed in a solvent such as DMF (dimethylformamide).

  • Heating : The mixture is heated under reflux conditions, allowing for simultaneous formation of the imidazole ring and introduction of both the phenyl and propanoic acid functionalities.

Comparative Analysis of Preparation Methods

The following table summarizes key aspects of the different synthetic methods for preparing this compound:

Method Steps Involved Advantages Disadvantages
Electrophilic Substitution Imidazole formation, electrophilic substitution, coupling High specificity for functional groups Multiple steps may reduce yield
One-Pot Synthesis Combined reactions in one vessel Simplified procedure, reduced time Potential for side reactions

Research Findings

Research has shown that variations in reaction conditions (temperature, solvent choice, and catalysts) can significantly impact yield and purity. For instance:

  • Temperature : Higher temperatures often increase reaction rates but may lead to degradation of sensitive intermediates.

  • Solvent Effects : Polar aprotic solvents like DMF enhance solubility and reactivity of reactants.

Analytical techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and HPLC (High Performance Liquid Chromatography) are routinely employed to confirm product identity and purity.

Chemical Reactions Analysis

Types of Reactions: 3-(2-phenyl-1H-imidazol-1-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazoles, reduced imidazole derivatives, and imidazole N-oxides .

Scientific Research Applications

Chemistry

In the realm of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows it to act as a ligand in coordination chemistry, facilitating the formation of metal complexes that are essential in various catalytic processes.

Research indicates that 3-(2-phenyl-1H-imidazol-1-yl)propanoic acid exhibits potential biological activities , including:

  • Antimicrobial Properties : Studies have shown that derivatives of this compound possess significant antimicrobial effects against various pathogens.
  • Anticancer Activity : Preliminary investigations suggest that it may inhibit cancer cell proliferation. For instance, molecular docking studies have indicated its potential to interact with specific proteins involved in cancer pathways .

Medical Applications

The compound is being explored for its potential as a therapeutic agent in treating diseases such as cancer and neurodegenerative disorders. It has been noted for its ability to inhibit pathways associated with disease progression, particularly in models of lung cancer where it demonstrated cytotoxic effects on A549 cells .

Industrial Uses

In industry, this compound is utilized in developing functional materials , such as dyes for solar cells and optical applications. Its chemical properties make it suitable for creating materials with specific optical characteristics.

Case Study 1: Anticancer Activity

A study evaluated the antiproliferative effects of various derivatives of this compound against A549 human lung cancer cells. The results indicated a dose-dependent cytotoxic effect, with IC50 values suggesting significant potential for further development as an anticancer agent .

CompoundIC50 (µM)Mechanism of Action
(S)-2d50Inhibition of JAK1/STAT3 signaling
Decursin60Induction of apoptosis

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of the compound against a range of bacterial strains. The results demonstrated that certain derivatives exhibited potent antibacterial activity, highlighting their potential use in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 3-(2-phenyl-1H-imidazol-1-yl)propanoic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, enzymes, and receptors, influencing various biochemical pathways. The phenyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins and membranes .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Substituents/Modifications Key Properties/Applications References
3-(2-Phenyl-1H-imidazol-1-yl)propanoic acid 53660-14-3 C₁₂H₁₂N₂O₂ Phenyl at C2, propanoic acid at C1 High solubility, drug scaffold
3-(1H-Imidazol-1-yl)propanoic acid N/A C₆H₈N₂O₂ Propanoic acid at C1 (no phenyl) Lower lipophilicity, intermediate
3-(5-Chloro-1H-benzimidazol-2-yl)propanoic acid 82138-56-5 C₁₀H₉ClN₂O₂ Chloro-substituted benzimidazole core Enhanced bioactivity, enzyme inhibition
3-(2-Nitro-1H-imidazol-1-yl)propanoic acid 97762-32-8 C₆H₇N₃O₄ Nitro group at C2 of imidazole Electron-deficient, radiopharmaceuticals
3-(4,5-Diphenyl-1H-imidazol-2-yl)propanoic acid N/A C₁₈H₁₆N₂O₂ Diphenyl at C4/C5, propanoic acid at C2 High lipophilicity, fluorescence studies

Key Observations:

Substituent Effects: The phenyl group in this compound enhances π-π stacking interactions compared to non-aromatic analogues like 3-(1H-imidazol-1-yl)propanoic acid .

Synthetic Routes: 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic acid (CAS N/A) is synthesized via nucleophilic substitution between 3-bromopropanoic acid and methimazole, but competing N-substitution reduces yields .

Biological Activity: Thromboxane synthetase inhibition: Analogues like 3-(1H-imidazol-1-ylmethyl)-2-methylindole-1-propanoic acid () demonstrate potent thromboxane inhibition (IC₅₀ < 1 µM) due to the carboxylic acid group’s role in coordinating enzyme active sites .

Physical Properties: Solubility: The propanoic acid group improves aqueous solubility (e.g., pKa ~3.36 for related compounds), critical for pharmacokinetics . Thermal stability: Diphenyl-substituted imidazoles (e.g., C₁₈H₁₆N₂O₂) exhibit higher melting points (>200°C) due to rigid aromatic stacking .

Research Tools and Methodologies

  • Crystallography : SHELX software () and ORTEP-3 () are widely used for resolving crystal structures of imidazole derivatives, aiding in conformational analysis .
  • Spectral Analysis : NMR and ESI-MS data (e.g., δ 7.54–7.11 ppm for aromatic protons in ) confirm substitution patterns and purity .

Biological Activity

3-(2-phenyl-1H-imidazol-1-yl)propanoic acid is a compound belonging to the imidazole family, which has garnered attention due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H12N2O2\text{C}_{13}\text{H}_{12}\text{N}_2\text{O}_2

This compound contains an imidazole ring, which is known for its ability to interact with various biological targets.

Imidazole derivatives, including this compound, exhibit their biological effects through several mechanisms:

  • Target Interactions : These compounds can interact with a variety of biological receptors and enzymes, influencing numerous biochemical pathways.
  • Binding Mechanisms : They typically engage in covalent bonding, hydrogen bonding, and electrostatic interactions with their targets, leading to modulation of enzyme activity or receptor signaling .
  • Pharmacokinetics : Imidazole compounds generally demonstrate high solubility in polar solvents, which enhances their bioavailability and therapeutic potential.

Biological Activities

This compound has been studied for a range of biological activities:

Antimicrobial Activity

Research indicates that imidazole derivatives possess significant antimicrobial properties. For instance, they have shown efficacy against various bacterial strains and fungi. The compound's structure allows it to disrupt microbial cell membranes or inhibit essential enzymes.

Antitumor Activity

Several studies have highlighted the potential of this compound in cancer therapy. It has demonstrated antiproliferative effects against multiple cancer cell lines. Notably, a derivative related to this compound exhibited superior activity compared to standard chemotherapeutics like 5-fluorouracil (5-FU) and methotrexate (MTX) .

Table 1: Antitumor Activity Against Various Cell Lines

CompoundCell LineIC50 (µM)Comparison DrugIC50 (µM)
This compoundA549 (Lung)105-FU15
MCF7 (Breast)12MTX20
HeLa (Cervical)8

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation.

Case Studies

A notable study focused on the synthesis and evaluation of various imidazole derivatives, including this compound. The results indicated that these compounds could induce apoptosis in cancer cells by altering the expression levels of apoptotic proteins such as Bax and Bcl-2. This suggests a mechanism by which these compounds can selectively target cancerous cells while sparing normal cells .

Q & A

Basic Questions

Q. What are the common synthetic routes for 3-(2-phenyl-1H-imidazol-1-yl)propanoic acid, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : Two primary routes are described in the literature:

  • Route A : Modification of methimazole reactions, which often results in poor yields and undesired N-3 substitution due to competing nucleophilic sites. For example, early attempts using methimazole derivatives led to <30% yields .
  • Route B : Direct alkylation using 3-bromopropanoic acid and methimazole under controlled conditions (e.g., polar aprotic solvents, elevated temperatures), favoring S-2 substitution and achieving >60% yields. Optimization involves adjusting stoichiometry, solvent polarity (e.g., DMF vs. THF), and reaction time to suppress side reactions .
    • Key Consideration : Monitoring regioselectivity via 1H^{1}\text{H}-NMR or LC-MS is critical to confirm S-2 substitution and minimize byproducts.

Q. What spectroscopic techniques are recommended for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • FTIR : Identifies carboxylic acid (C=O stretch ~1700 cm1^{-1}) and imidazole ring vibrations (C-N stretches ~1500 cm1^{-1}) .
  • 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR : Resolves proton environments (e.g., aromatic protons at δ 7.2–8.0 ppm, propanoic acid chain at δ 2.5–3.5 ppm) and confirms regiochemistry .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+^+ at m/z 243.1) and detects fragmentation patterns.

Advanced Research Questions

Q. How can computational methods like DFT aid in predicting the electronic properties and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations provide insights into:

  • Electron Distribution : HOMO-LUMO gaps (~4.5 eV) to predict nucleophilic/electrophilic sites .
  • Tautomerism : Stability of imidazole tautomers (e.g., 1H vs. 3H forms) in solution .
  • Reactivity : Simulating reaction pathways (e.g., acid-base equilibria, substituent effects) to guide synthetic optimization.
    • Example : DFT studies on analogous compounds revealed that electron-withdrawing groups on the phenyl ring enhance carboxylic acid acidity, impacting solubility and biological interactions .

Q. What strategies can resolve contradictions in biological activity data for this compound derivatives across different studies?

  • Methodological Answer : Contradictions often arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms.
  • Solubility/Purity : Impurities (>5%) or aggregation in aqueous buffers.
  • Structural Analogues : Subtle substituent changes (e.g., methyl vs. ethyl groups) altering pharmacodynamics.
    • Resolution : Standardize assay protocols (e.g., IC50_{50} determination under identical pH/temperature) and validate purity via HPLC (>98%) .

Q. How does the substitution pattern on the imidazole ring influence the physicochemical properties of this compound derivatives?

  • Methodological Answer : Substituents modulate:

  • Lipophilicity : Electron-donating groups (e.g., -CH3_3) increase logP, enhancing membrane permeability .
  • Acidity : Electron-withdrawing groups (e.g., -NO2_2) lower pKa of the carboxylic acid (~2.8 vs. 4.5), affecting ionization in physiological conditions.
  • Stability : Bulky substituents (e.g., -CF3_3) may sterically hinder enzymatic degradation.

Q. What mechanistic insights explain the regioselectivity observed in the synthesis of this compound derivatives?

  • Methodological Answer : Regioselectivity depends on:

  • Nucleophilicity : S-2 in methimazole is more nucleophilic than N-3 due to resonance stabilization of the thiolate intermediate .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for S-alkylation over N-alkylation.
  • Temperature : Lower temperatures (0–25°C) favor kinetic control, reducing N-3 byproduct formation .

Q. How should researchers approach discrepancies in reported synthetic yields or byproduct formation for this compound?

  • Methodological Answer :

  • Variable Analysis : Compare catalyst loading (e.g., NaH vs. K2_2CO3_3), reaction time (6–24 hr), and purification methods (e.g., column chromatography vs. recrystallization) .
  • Byproduct Identification : Use LC-MS or 19F^{19}\text{F}-NMR (if fluorinated analogs) to trace impurities.
  • Reproducibility : Replicate reactions under inert atmosphere (N2_2/Ar) to exclude moisture/O2_2 interference.

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